Colletotrichin - 61235-00-5

Colletotrichin

Catalog Number: EVT-1544327
CAS Number: 61235-00-5
Molecular Formula: C28H42O7
Molecular Weight: 490.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Colletotrichin is a natural product found in Colletotrichum nicotianae with data available.
Source

Colletotrichin is primarily isolated from Colletotrichum species, which are ubiquitous fungi found in various environments, particularly associated with plants. These fungi are known for causing anthracnose diseases in a wide range of crops, making them significant in agricultural contexts. The production of colletotrichin and related metabolites has been documented in studies focusing on the metabolic profiles of Colletotrichum species during their growth phases and interactions with host plants .

Classification

Colletotrichin is classified as a cyclic peptide and is part of a broader group of secondary metabolites produced by fungi. These metabolites often play critical roles in the interaction between pathogens and their plant hosts, influencing disease outcomes .

Synthesis Analysis

Methods

The synthesis of colletotrichin has been explored through various methods, including both biosynthetic pathways within the fungi and chemical synthesis techniques.

  1. Biosynthesis: Colletotrichin is synthesized via a series of enzymatic reactions involving amino acids and other precursors within the fungal cells. The specific biosynthetic pathway for colletotrichin involves non-ribosomal peptide synthetases, which facilitate the assembly of amino acid monomers into cyclic structures .
  2. Chemical Synthesis: While the natural extraction from fungal cultures remains the primary method for obtaining colletotrichin, synthetic approaches have also been developed to create analogs for research purposes. These methods typically involve organic synthesis techniques that mimic the natural biosynthetic processes .

Technical Details

The biosynthetic pathway involves multiple steps, including the condensation of amino acids to form peptide bonds, cyclization to create the cyclic structure, and potential post-translational modifications that enhance biological activity . Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to analyze and confirm the structure of synthesized colletotrichin .

Molecular Structure Analysis

Structure

Colletotrichin features a complex cyclic structure typical of many fungal metabolites. Its molecular formula and structural details have been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

  • Molecular Formula: The exact molecular formula may vary among different analogs but typically includes several amino acid residues.
  • Structure Visualization: The cyclic nature of colletotrichin contributes to its stability and biological activity.

Data

Quantitative analysis through methods like high-performance liquid chromatography (HPLC) allows researchers to determine concentrations and purity levels of colletotrichin in various extracts .

Chemical Reactions Analysis

Reactions

Colletotrichin undergoes various chemical reactions that can modify its structure and enhance its biological properties. Key reactions include:

  1. Hydrolysis: This reaction can lead to the breakdown of colletotrichin into smaller fragments, potentially altering its activity.
  2. Acetylation: Modifications such as acetylation can enhance solubility and bioavailability.
  3. Interaction with Biological Targets: Colletotrichin interacts with plant cell membranes, leading to phytotoxic effects that inhibit growth or induce cell death .

Technical Details

Analytical techniques such as mass spectrometry are used to monitor these reactions, providing insights into the stability and reactivity of colletotrichin under various conditions .

Mechanism of Action

Process

The mechanism by which colletotrichin exerts its phytotoxic effects involves several steps:

  1. Cell Membrane Disruption: Colletotrichin can integrate into plant cell membranes, disrupting their integrity and leading to ion leakage.
  2. Induction of Reactive Oxygen Species: The compound may trigger oxidative stress responses in plant cells, resulting in damage to cellular components.
  3. Inhibition of Cellular Processes: Specific pathways involved in growth regulation may be inhibited by colletotrichin, leading to stunted growth or necrosis .

Data

Experimental data show that exposure to colletotrichin results in observable physiological changes in plants, such as wilting or chlorosis, indicative of its potent biological activity .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Colletotrichin is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Reactivity: It is reactive towards nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses often involve spectroscopic methods to characterize these properties accurately .

Applications

Scientific Uses

Colletotrichin has several applications in scientific research:

  1. Phytotoxicity Studies: It serves as a model compound for studying plant-pathogen interactions and understanding mechanisms of phytotoxicity.
  2. Agricultural Research: Insights gained from studying colletotrichin can inform strategies for managing anthracnose diseases in crops.
  3. Biopesticide Development: Due to its potent biological activity, there is potential for developing biopesticides based on colletotrichin or its derivatives .
Taxonomic Classification and Phylogenetic Context of Colletotrichum spp.

Systematics of the Colletotrichum Genus

Historical Taxonomy and Species Delimitation Challenges

Early taxonomic classifications of Colletotrichum relied heavily on morphological characteristics (e.g., conidia shape, appressoria morphology) and host associations. This approach led to significant oversimplification, with over 750 species descriptions later condensed into just 11 accepted species due to overlapping morphological traits and phenotypic plasticity [9]. The genus was notoriously polyphyletic, with multiple unrelated lineages grouped under single species names like C. gloeosporioides, creating confusion in pathogen identification and disease management [4] [9]. The dual nomenclature system for sexual (Glomerella) and asexual (Colletotrichum) stages further complicated taxonomy until molecular phylogenetics resolved these as synanamorphs of a single genus [4]. Critical challenges included:

  • Misidentification in databases: Public sequence repositories contained erroneously labeled isolates due to reliance on inadequate markers like ITS alone [4].
  • Cryptic speciation: Morphologically identical isolates from different hosts or geographical regions exhibited substantial genetic divergence [8].
  • Host plasticity: Generalist species (e.g., C. siamense) infected diverse hosts, while specialists (e.g., C. kahawae) showed strict host specificity, confounding host-based classification [1] [8].

Table 1: Historical vs. Modern Species Delimitation in Colletotrichum

EraBasis of ClassificationAccepted Species (Pre-2012)Current Species (2023+)Major Limitations
Pre-molecularMorphology, host association~750 described species11 accepted speciesPhenotypic plasticity, convergent evolution
Early molecularSingle-gene (ITS, β-tubulin)22 species complexes16 species complexesInsufficient resolution for complexes
Genomics eraMulti-locus/WGS37 species in C. gloeosporioides complex alone>340 species across 20 complexesDatabase curation, cryptic species

Major Phylogenetic Clades and Species Complexes

Modern systematics recognizes Colletotrichum as comprising 20 monophyletic species complexes, defined through concordance of multi-locus phylogenies and genomic data [1] [4] [8]. Key complexes include:

  • C. gloeosporioides Species Complex (CGSC): The most species-rich group (~56 accepted species), divided into three primary clades—Kahawae (coffee pathogens like C. kahawae), Musae (banana specialists), and Theobromicola (broad hosts) [1]. CGSC genomes range from 49.83–84.23 Mb, expanded by transposable elements (TEs), particularly long terminal repeat retrotransposons (LTRs), which constitute >50% of repetitive sequences in larger genomes [1].
  • C. acutatum Complex: Contains pathogens like C. nymphaeae (strawberry crown rot) with smaller genomes (50.3–50.7 Mb) and higher GC content (51.9–53.7%) [6].
  • C. boninense Complex: Includes hostspecific pathogens like C. karstii, identified in coffee and ornamental plants [8].

Specialization mechanisms vary: C. kahawae (Kahawae clade) underwent extensive chromosomal rearrangements mediated by repetitive sequences, restricting its host range to Coffea spp., while its sister species C. cigarro retained a broad host range [1].

Table 2: Key Species Complexes of Colletotrichum and Their Genomic Features

Species ComplexRepresentative SpeciesHost SpecificityGenome Size RangeGC ContentDistinguishing Genomic Traits
C. gloeosporioidesC. kahawae, C. siamenseNarrow (e.g., coffee) to broad49.83–84.23 Mb41.32–53.58%LTR retrotransposon-driven genome expansion
C. acutatumC. nymphaeaeModerate (e.g., strawberries)50.3–50.7 Mb51.9–53.7%Smaller genomes, fewer repetitive elements
C. boninenseC. boninense, C. karstiiBroad55.7–58.6 Mb~52%High CAZyme diversity
C. orchidearumC. clivicolaOrchids, camelliasNot reportedNot reportedSpecialized effectors

Multilocus Phylogenetic Analysis and Barcoding Approaches

Initial multilocus sequence typing (MLST) schemes utilized 5–6 loci (e.g., ITS, GAPDH, CHS-1, ACT, TUB2) to resolve species boundaries. However, incongruence between gene trees—such as discordant topologies for fern isolates in GAPDH vs. GS phylogenies—highlighted limitations of this approach for complexes like C. acutatum [4] [6]. Key advances include:

  • Marker Optimization: The ApMat locus (partial mating type gene Mat1-2) provides superior resolution in CGSC, distinguishing species like C. siamense and C. fructicola that are indistinguishable via ITS [8] [10].
  • Whole-Genome Sequencing (WGS): Overcomes MLST limitations by analyzing 1,000+ single-copy orthologs. A WGS study of fern-associated isolates revealed host-specific lineages undetected by MLST, with 98.3% of genes assigned to orthogroups confirming genomic conservation [4].
  • Hybrid Approaches: Studies like the Saudi Arabian coffee anthracnose analysis combined ITS, ACT, CHS-1, TUB2, GAPDH, and ApMat to delineate six species (including novel taxa C. saudianum and C. coffeae-arabicae) [8].

WGS further enables comparative genomics to identify host-range determinants: C. gloeosporioides complex genomes encode expanded CAZyme families (e.g., pectinases) facilitating polyphagy, while C. graminicola lacks these expansions, correlating with narrower host ranges [1] [7].

Table 3: Genetic Markers Used for Colletotrichum Phylogenetics

Marker TypeLociResolution LevelStrengthsLimitations
Single geneITSComplex-levelUniversally amplified; database depthPoor resolution within complexes
MLST standardsGAPDH, CHS-1, ACT, TUB2Species-level in most complexesBalanced cost/accuracy for diagnosticsIncongruence in rapidly evolving complexes
High-resolution lociApMat, GAP-IGSIntra-complex speciationDiscriminates cryptic speciesComplex-specific efficacy (e.g., ApMat for CGSC)
Genome-wide1,000+ orthologsStrain-level divergenceGold standard for phylogeny; detects HGTCost/computational intensity

Genomic Insights into Evolution and Adaptation

Comparative genomics of Colletotrichum species complexes reveals dynamic mechanisms driving host adaptation:

  • Repetitive Element Proliferation: In CGSC, long terminal repeat retrotransposons (LTRs) drive genome expansion (up to 84.23 Mb) and generate structural variants. C. kahawae exhibits lineage-specific repetitive sequences linked to chromosomal rearrangements, potentially facilitating host jump to coffee [1].
  • Secondary Metabolism Diversity: CGSC genomes encode up to 90 secondary metabolite gene clusters (SMGCs) per strain. Lineage-specific SMGCs include melanin precursors (conserved across all CGSC) and terpenes (enriched in C. kahawae), which may mediate host-specific virulence [1].
  • Asexual Adaptation: Despite lacking sexual recombination, specialists like C. kahawae leverage chromosomal rearrangements (e.g., inversions, minichromosome formation) for rapid evolution, countering the assumption that asexual taxa are "evolutionary dead ends" [1] [4].

Implications for Disease Management

Accurate species delimitation informs targeted disease control:

  • Quarantine Policies: C. kahawae (coffee specialist) is listed as a quarantine pathogen in Australia and China due to its restricted host range and high virulence [1].
  • Breeding Strategies: Resistance genes effective against generalists like C. siamense may not work against specialists with unique effector profiles [6] [8].
  • Diagnostic Design: WGS-derived markers enable rapid detection of emerging strains, such as C. chrysophilum in Mexican bananas, using ApMat-specific primers [10].

Properties

CAS Number

61235-00-5

Product Name

Colletotrichin

IUPAC Name

methyl 5-[[(1S,4aS,5R,6S,8aS)-6-hydroxy-5-(3-hydroxy-3-methylbutyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-6-methoxy-2-methyl-4-oxopyran-3-carboxylate

Molecular Formula

C28H42O7

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C28H42O7/c1-16-9-10-20-27(5,12-11-21(29)28(20,6)14-13-26(3,4)32)19(16)15-18-23(30)22(24(31)33-7)17(2)35-25(18)34-8/h19-21,29,32H,1,9-15H2,2-8H3/t19-,20-,21-,27-,28+/m0/s1

InChI Key

IUNGBSYMDFEAMS-KPRONASWSA-N

SMILES

CC1=C(C(=O)C(=C(O1)OC)CC2C(=C)CCC3C2(CCC(C3(C)CCC(C)(C)O)O)C)C(=O)OC

Synonyms

colletotrichin

Canonical SMILES

CC1=C(C(=O)C(=C(O1)OC)CC2C(=C)CCC3C2(CCC(C3(C)CCC(C)(C)O)O)C)C(=O)OC

Isomeric SMILES

CC1=C(C(=O)C(=C(O1)OC)C[C@H]2C(=C)CC[C@H]3[C@]2(CC[C@@H]([C@]3(C)CCC(C)(C)O)O)C)C(=O)OC

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